4-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}benzonitrile
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Overview
Description
4-{[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]methyl}benzonitrile is an organic compound that features a tetrazole ring, a phenyl group, and a benzonitrile moiety
Preparation Methods
The synthesis of 4-{[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]methyl}benzonitrile can be achieved through several routes. One common method involves the reaction of 1-phenyl-1H-tetrazole-5-thiol with 4-chloromethylbenzonitrile under basic conditions. The reaction typically proceeds in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Chemical Reactions Analysis
4-{[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]methyl}benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the nitrile group to primary amines using reducing agents such as lithium aluminum hydride.
Scientific Research Applications
This compound has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets due to the presence of the tetrazole ring.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biological Studies: It is used in biochemical assays to study enzyme interactions and inhibition mechanisms.
Mechanism of Action
The mechanism of action of 4-{[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]methyl}benzonitrile involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylate groups, allowing it to bind to enzyme active sites or receptor proteins. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds include other tetrazole derivatives such as:
5-phenyl-1H-tetrazole: Known for its use in coordination chemistry and as a ligand in metal complexes.
4-(1H-tetrazol-5-yl)benzoic acid: Used in pharmaceutical research for its bioisosteric properties.
1-phenyl-1H-tetrazole-5-thiol: A precursor in the synthesis of various tetrazole-containing compounds.
4-{[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]methyl}benzonitrile stands out due to its combined features of a tetrazole ring, a phenyl group, and a benzonitrile moiety, which confer unique chemical and biological properties.
Properties
Molecular Formula |
C15H11N5S |
---|---|
Molecular Weight |
293.3 g/mol |
IUPAC Name |
4-[(1-phenyltetrazol-5-yl)sulfanylmethyl]benzonitrile |
InChI |
InChI=1S/C15H11N5S/c16-10-12-6-8-13(9-7-12)11-21-15-17-18-19-20(15)14-4-2-1-3-5-14/h1-9H,11H2 |
InChI Key |
IEIVDVSPKXNBMW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)SCC3=CC=C(C=C3)C#N |
Origin of Product |
United States |
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